
Apigenin-7-O-sophroside
説明
Apigenin-7-O-sophroside is a naturally occurring flavonoid glycoside derived from apigenin. It is commonly found in various plants and is known for its potential health benefits. The compound has a molecular formula of C27H30O15 and a molar mass of 594.52 g/mol . This compound is recognized for its antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Apigenin-7-O-sophroside typically involves the glycosylation of apigenin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a sugar moiety to apigenin under mild reaction conditions. Another approach is the chemical glycosylation, where apigenin is reacted with a glycosyl donor in the presence of a catalyst such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods, including the use of engineered microorganisms to produce the compound in large quantities. These methods are preferred due to their efficiency and sustainability compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
Apigenin-7-O-sophroside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and reagents, including acids and bases, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
科学的研究の応用
Anticancer Properties
Mechanisms of Action:
Apigenin-7-O-sophroside exhibits significant anticancer properties through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation. Studies have shown that it can reduce cell viability in various cancer cell lines, including colon cancer cells (HCT116) and breast cancer cells.
Case Studies:
- In vitro studies demonstrated that this compound significantly decreased the viability of HCT116 cells at lower concentrations compared to apigenin itself, indicating enhanced cytotoxicity (Table 1) .
- A study reported that treatment with this compound resulted in chromatin condensation and increased apoptotic bodies formation, suggesting its role in promoting apoptosis in cancer cells .
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCT116 | 0.1 | Reduced viability |
MCF-7 | 0.15 | Induced apoptosis |
Anti-inflammatory Effects
Role in Inflammation:
this compound has been shown to modulate inflammatory pathways effectively. It inhibits pro-inflammatory cytokines and reduces oxidative stress, which are critical factors in chronic inflammatory diseases.
Case Studies:
- In vivo studies indicated that administration of this compound reduced levels of TNF-α and IL-1β in animal models of inflammation .
- The compound also demonstrated protective effects against oxidative stress induced by doxorubicin, enhancing the activity of antioxidant enzymes .
Model | Dosage (mg/kg) | Inflammatory Markers Reduced |
---|---|---|
Doxorubicin Model | 20 | TNF-α, IL-1β |
Arthritis Model | 10 | Pro-inflammatory cytokines |
Neuroprotective Effects
Neuroprotection:
Research has highlighted the neuroprotective potential of this compound, particularly in models of neurodegeneration. It appears to mitigate neuronal damage through antioxidant activity and by inhibiting neuroinflammatory processes.
Case Studies:
- In animal models of neurodegeneration, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cognitive function .
- The compound was effective in reducing inflammation markers such as IL-10 and enhancing neuronal survival .
Model | Dosage (mg/kg) | Neuroprotective Effects |
---|---|---|
Neurodegeneration Model | 20 | Reduced ROS levels |
Cognitive Impairment | 40 | Improved memory performance |
Antifungal Activity
Antifungal Potential:
this compound has shown promising antifungal activity against various strains of Candida, outperforming its parent compound, apigenin.
Case Studies:
- A comparative study indicated that this compound exhibited a lower minimum inhibitory concentration (MIC) against Candida albicans compared to apigenin .
- The antifungal mechanism involves disruption of the fungal plasma membrane and inhibition of oxidative stress within fungal cells.
Fungal Strain | MIC (mg/mL) | Effectiveness Comparison |
---|---|---|
C. albicans | 0.05 | More effective than apigenin |
C. krusei | 0.15 | Similar sensitivity to both |
作用機序
The mechanism of action of Apigenin-7-O-sophroside involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Anticancer Activity: This compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as PI3K/Akt and MAPK/ERK.
類似化合物との比較
Similar Compounds
Apigenin-7-O-glucoside: Another glycoside of apigenin with similar antioxidant and anti-inflammatory properties.
Luteolin-7-O-glucoside: A flavonoid glycoside with comparable biological activities.
Quercetin-3-O-glucoside: Known for its strong antioxidant and anticancer effects.
Uniqueness
Apigenin-7-O-sophroside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This makes it particularly effective in certain biological applications compared to other similar compounds .
生物活性
Apigenin-7-O-sophroside is a glycosylated flavonoid derived from apigenin, a compound widely recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is structurally characterized by the addition of a sophorose moiety to the apigenin backbone. This modification can influence its solubility, bioavailability, and biological activity compared to its aglycone form. Research has indicated that glycosylation can enhance the stability and efficacy of flavonoids in biological systems.
Biological Activities
1. Anticancer Effects
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In studies comparing its effects to those of apigenin, it was found that this compound induced apoptosis more effectively at lower concentrations in colon cancer HCT116 cells than apigenin itself. The mechanisms involved include:
- Cell Cycle Arrest : this compound can induce cell cycle arrest at different phases (G1/S or G2/M) by modulating cyclin-dependent kinases (CDKs) and other regulatory proteins.
- Apoptosis Induction : It activates intrinsic and extrinsic apoptotic pathways by altering mitochondrial membrane potential and activating caspases .
2. Antifungal Activity
This compound has shown promising antifungal activity against various Candida species. In comparative studies, it exhibited greater efficacy than apigenin in disrupting the plasma membrane integrity of Candida albicans, leading to increased nucleotide leakage and cell death. The minimum inhibitory concentrations (MICs) for this compound ranged from 0.05 to 0.10 mg/mL, significantly lower than those for apigenin .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : It reduces intra- and extracellular ROS levels, which is crucial for its antifungal action.
- Inhibition of Inflammatory Pathways : Apigenin derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
- Antioxidant Properties : Although less potent than its aglycone counterpart, this compound still exhibits antioxidant activity, contributing to its protective effects against oxidative stress .
Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of apigenin and this compound on HeLa cervical cancer cells. Results indicated that both compounds reduced cell viability significantly; however, this compound achieved this at lower concentrations, highlighting its enhanced efficacy in cancer treatment .
Study 2: Antifungal Efficacy
In another investigation focused on antifungal properties, this compound demonstrated superior activity against multiple Candida strains compared to conventional antifungal treatments like ketoconazole. The study emphasized the potential for using this compound in therapeutic applications against fungal infections .
Data Table: Comparative Biological Activity
Compound | MIC (mg/mL) | Cytotoxicity (HCT116) | Apoptosis Induction |
---|---|---|---|
Apigenin | 0.10 | Moderate | Yes |
This compound | 0.05 | High | Yes |
Ketoconazole | 0.0016 | Not applicable | No |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Apigenin-7-O-sophroside in plant extracts?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is the gold standard. Use a C18 reversed-phase column with a gradient mobile phase (e.g., water-acetonitrile with 0.1% formic acid) for separation. Validate the method using reference standards, and ensure peak purity by comparing retention times and spectral data to authenticated samples . For quantification, calibrate with a standard curve of pure this compound and report limits of detection (LOD) and quantification (LOQ).
Q. How can researchers isolate this compound from complex botanical matrices?
- Methodological Answer : Employ a multi-step purification process:
Extraction : Use methanol or ethanol (70–80%) under reflux to solubilize glycosides.
Liquid-liquid partitioning : Separate polar/non-polar fractions using ethyl acetate or n-butanol.
Column chromatography : Use silica gel or Sephadex LH-20 columns with gradient elution (e.g., chloroform-methanol).
Final purification : Apply preparative HPLC to isolate the target compound. Validate purity via NMR (¹H/¹³C) and HPLC-MS .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Combine UV-Vis (to confirm flavonoid absorption bands at 250–350 nm), FT-IR (for glycosidic bond detection at ~1,070 cm⁻¹), and NMR (¹H/¹³C for aglycone and sugar moiety assignments). For stereochemical confirmation, use 2D NMR techniques (HSQC, HMBC) and compare data to published spectra .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be resolved in preclinical studies?
- Methodological Answer : Address discrepancies by:
Standardizing assays : Use cell lines with consistent passage numbers and validate protocols (e.g., MTT assay for cytotoxicity).
Controlling compound purity : Ensure ≥95% purity via HPLC and disclose solvent residues (e.g., DMSO) in methods.
Dose-response validation : Test a wide concentration range (nM–µM) and include positive/negative controls.
Mechanistic studies : Combine omics approaches (transcriptomics/proteomics) to identify target pathways. Cross-validate findings using knockout models or siRNA .
Q. What experimental design principles should guide in vivo studies of this compound’s pharmacokinetics?
- Methodological Answer : Apply the PICO framework:
- Population : Rodent models (e.g., Sprague-Dawley rats) with defined age/weight ranges.
- Intervention : Oral/intravenous administration of this compound (dose based on prior in vitro IC₅₀).
- Comparison : Vehicle control and reference compounds (e.g., apigenin).
- Outcome : Plasma/tissue concentration-time profiles, bioavailability (AUC), and metabolite identification via LC-MS/MS. Include tissue distribution studies and assess renal/hepatic excretion .
Q. How can researchers optimize the stability of this compound in cell culture media for long-term assays?
- Methodological Answer :
Solvent selection : Use DMSO at ≤0.1% to prevent cytotoxicity.
pH adjustment : Maintain media pH at 7.4 to prevent glycoside hydrolysis.
Light/temperature control : Store solutions in amber vials at 4°C and pre-warm before use.
Stability testing : Quantify degradation via HPLC at 0, 6, 12, and 24-hour intervals. Add antioxidants (e.g., ascorbic acid) if degradation exceeds 10% .
Q. What strategies are effective for synthesizing this compound analogs to study structure-activity relationships (SAR)?
- Methodological Answer :
Glycosylation modifications : Use enzymatic (glycosyltransferases) or chemical synthesis (Koenigs-Knorr reaction) to alter sugar moieties.
Aglycone substitution : Introduce methyl, hydroxyl, or halogen groups at positions 4', 5, or 6 of the apigenin backbone.
SAR validation : Test analogs in parallel assays (e.g., antioxidant: DPPH/ABTS; anti-inflammatory: COX-2 inhibition). Correlate activity with logP and polar surface area using QSAR models .
Q. Methodological Frameworks for Research Design
Q. How should a systematic review evaluate the therapeutic potential of this compound?
- Methodological Answer : Follow PRISMA guidelines:
Search strategy : Use PubMed/Scopus keywords ("this compound" AND "bioactivity" AND "mechanism").
Inclusion criteria : Peer-reviewed in vitro/in vivo studies (2010–2025), excluding non-English abstracts without full-text translations.
Risk of bias assessment : Apply SYRCLE’s tool for animal studies.
Data synthesis : Tabulate EC₅₀/IC₅₀ values, models, and endpoints. Highlight gaps (e.g., lack of clinical trials) .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
- ANOVA with post-hoc tests : Compare multiple doses (e.g., Tukey’s HSD for normally distributed data; Kruskal-Wallis for non-parametric).
- Multivariate analysis : Use PCA to identify correlated variables in omics datasets. Disclose p-values, confidence intervals, and effect sizes .
特性
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-8-17-20(33)22(35)24(37)26(40-17)42-25-23(36)21(34)18(9-29)41-27(25)38-12-5-13(31)19-14(32)7-15(39-16(19)6-12)10-1-3-11(30)4-2-10/h1-7,17-18,20-31,33-37H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAISBPLGVOOOA-BYJQLNSESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。